molecular formula C12H10BrNO B11856591 5-Bromo-N-methylnaphthalene-1-carboxamide CAS No. 90067-89-3

5-Bromo-N-methylnaphthalene-1-carboxamide

Cat. No.: B11856591
CAS No.: 90067-89-3
M. Wt: 264.12 g/mol
InChI Key: YJGJPFMFCWXFDQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methylnaphthalene-1-carboxamide is an organic compound with the molecular formula C12H10BrNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 5th position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 1st position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide typically involves the bromination of N-methylnaphthalene-1-carboxamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-N-methylnaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-methylnaphthalene-2-carboxamide
  • 5-Bromo-N-ethyl-naphthalene-1-carboxamide
  • 5-Chloro-N-methylnaphthalene-1-carboxamide

Comparison

5-Bromo-N-methylnaphthalene-1-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

90067-89-3

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

5-bromo-N-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C12H10BrNO/c1-14-12(15)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3,(H,14,15)

InChI Key

YJGJPFMFCWXFDQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC=C2Br

Origin of Product

United States

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